(1-Hydroxycyclohexyl)phosphonic acid

Description

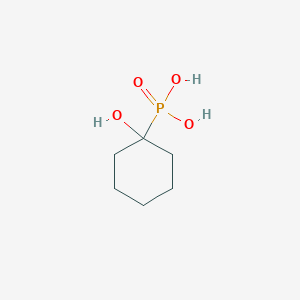

Structure

2D Structure

3D Structure

Properties

CAS No. |

61470-39-1 |

|---|---|

Molecular Formula |

C6H13O4P |

Molecular Weight |

180.14 g/mol |

IUPAC Name |

(1-hydroxycyclohexyl)phosphonic acid |

InChI |

InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10) |

InChI Key |

BBRFVGAGYZHCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(O)P(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxycyclohexyl Phosphonic Acid and Its Analogues

Direct P-C Bond Forming Reactions Utilizing Phosphorous Acid Derivatives

A fundamental approach to synthesizing α-hydroxyphosphonates, such as (1-Hydroxycyclohexyl)phosphonic acid, involves the direct formation of a phosphorus-carbon bond. This is often achieved through the nucleophilic addition of a phosphorus reagent to the carbonyl carbon of a ketone, in this case, cyclohexanone (B45756).

The Pudovik reaction is a well-established method that exemplifies this approach, typically involving the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.govwikipedia.org This reaction is generally base-catalyzed and provides a direct route to dialkyl (1-hydroxycyclohexyl)phosphonates. nih.gov The reaction of oxo compounds with dialkyl phosphites, often catalyzed by alkali alcoholates, was first reported by Pudovik. nih.gov

Another direct method utilizes phosphorous acid (H₃PO₃) itself, which can react with carbonyl compounds to form the P-C bond and the phosphonic acid functionality simultaneously. beilstein-journals.orgnih.gov This approach is highly atom-economical. While the reaction involving dialkyl phosphites is commonly catalyzed by bases, condensations with trialkyl phosphites often employ acidic catalysts. nih.gov A variety of catalysts have been explored to improve the efficiency and conditions of these reactions, including enzymatic catalysts, Lewis acids, and solid-supported bases. acgpubs.orgtandfonline.com Solvent-free conditions, sometimes assisted by grinding or ultrasound, have also been developed as greener alternatives. nih.govacgpubs.org

| Reagent | Catalyst/Conditions | Product | Reference(s) |

| Dialkyl phosphite & Cyclohexanone | Base (e.g., alkali alcoholate) | Dialkyl (1-hydroxycyclohexyl)phosphonate | nih.gov |

| Trialkyl phosphite & Cyclohexanone | Acid catalyst | Dialkyl (1-hydroxycyclohexyl)phosphonate | nih.gov |

| Phosphorous acid & Cyclohexanone | Heat | This compound | beilstein-journals.orgnih.gov |

Dealkylation Strategies for Dialkyl (1-Hydroxycyclohexyl)phosphonates

Once the dialkyl (1-hydroxycyclohexyl)phosphonate is synthesized, the final step is the removal of the alkyl groups from the phosphonate (B1237965) ester to yield the target phosphonic acid. This dealkylation is a crucial transformation, and several methods have been developed to achieve it under various conditions. beilstein-journals.orgresearchgate.net

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis is a common and straightforward method for the dealkylation of phosphonate esters. nih.govnih.gov This procedure typically involves heating the dialkyl phosphonate with a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The hydrolysis of phosphonates is a two-step process, with the cleavage of the second P-O-C bond often being the rate-determining step. nih.govnih.gov

The reaction conditions, such as acid concentration, temperature, and reaction time, can be optimized to achieve high yields. nih.gov For instance, refluxing with an excess of concentrated hydrochloric acid is a frequently employed condition. nih.gov However, these conditions can be harsh and may not be suitable for substrates with acid-sensitive functional groups. researchgate.netnih.gov

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| Dialkyl (1-hydroxycyclohexyl)phosphonate | Concentrated HCl | Reflux | This compound | nih.govnih.gov |

| Dialkyl (1-hydroxycyclohexyl)phosphonate | Concentrated HBr | Reflux | This compound | nih.gov |

Bromotrimethylsilane-Mediated (McKenna) Procedure and Related Transformations

A milder and often more efficient alternative to acid hydrolysis for phosphonate dealkylation is the McKenna reaction. doaj.orgnih.gov This procedure utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. doaj.orgnih.gov This intermediate is then easily hydrolyzed, typically by the addition of methanol (B129727) or water, to afford the final phosphonic acid. beilstein-journals.orgresearchgate.net

The McKenna reaction is known for its mild conditions and high yields. doaj.orgnih.gov The first step, the formation of the silyl (B83357) ester, is generally rapid and quantitative. rsc.org The reaction can be performed at room temperature, although in some cases, gentle heating may be required. nih.gov This method is particularly advantageous for substrates that are sensitive to the harsh conditions of strong acid hydrolysis. researchgate.net Related reagents, such as iodotrimethylsilane, have also been employed for this transformation, offering similar mild dealkylation. rsc.org

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

| Dialkyl (1-hydroxycyclohexyl)phosphonate | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Room temperature or gentle heating | This compound | beilstein-journals.orgdoaj.orgnih.gov |

| Dialkyl (1-hydroxycyclohexyl)phosphonate | 1. Iodotrimethylsilane 2. Methanol or Water | Room temperature | This compound | rsc.org |

Oxidation Routes from Phosphinic Acid Precursors

An alternative synthetic strategy involves the oxidation of a phosphinic acid precursor to the corresponding phosphonic acid. beilstein-journals.orgnih.gov This route requires the initial synthesis of (1-hydroxycyclohexyl)phosphinic acid. Phosphinic acids can be synthesized through various methods, including the addition of hypophosphorous acid (H₃PO₂) to carbonyl compounds, which is analogous to the Pudovik reaction. kent.ac.uk

Once the (1-hydroxycyclohexyl)phosphinic acid is obtained, it can be oxidized to this compound. Various oxidizing agents can be employed for this transformation. researchgate.net This method provides an alternative pathway to the target molecule, starting from a different phosphorus precursor. beilstein-journals.orgnih.gov

| Precursor | Reaction Type | Product | Reference(s) |

| Cyclohexanone and Hypophosphorous acid (H₃PO₂) | Addition Reaction | (1-Hydroxycyclohexyl)phosphinic acid | kent.ac.uk |

| (1-Hydroxycyclohexyl)phosphinic acid | Oxidation | This compound | beilstein-journals.orgnih.govresearchgate.net |

Multicomponent Reactions Towards Substituted (1-Hydroxycyclohexyl)phosphonic Acids

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov While often used for the synthesis of heterocyclic compounds, the principles of MCRs can be applied to generate substituted this compound analogues.

For example, a variation of the Kabachnik-Fields reaction, which is closely related to the Pudovik reaction, could be envisioned. wikipedia.org This three-component reaction typically involves an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. wikipedia.org By using a substituted cyclohexanone, an amine, and a dialkyl phosphite, one could potentially synthesize a range of substituted (1-amino-substituted-cyclohexyl)phosphonates, which are analogues of the target structure. Subsequent hydrolysis would then yield the corresponding phosphonic acids. This approach offers a highly efficient route to a library of structurally diverse analogues for further investigation.

| Component 1 | Component 2 | Component 3 | Reaction Type | Product Type | Reference(s) |

| Substituted Cyclohexanone | Amine | Dialkyl phosphite | Kabachnik-Fields | Dialkyl (1-amino-substituted-cyclohexyl)phosphonate | wikipedia.orgresearchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 1 Hydroxycyclohexyl Phosphonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For (1-Hydroxycyclohexyl)phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of its covalent framework and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the different proton environments within the cyclohexyl ring. The protons on the carbon atoms of the cyclohexane (B81311) ring would appear as a series of complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the P-OH groups would also give rise to broad singlets, with their chemical shifts being sensitive to the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. The six carbon atoms of the cyclohexyl ring would exhibit distinct resonances. The carbon atom attached to both the hydroxyl and phosphonic acid groups (C1) would be significantly deshielded and is expected to show coupling to the phosphorus atom (¹J_CP). The other five carbons of the cyclohexane ring would appear at higher field strengths.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance is expected for the phosphorus atom in this compound. The chemical shift of this signal provides insight into the electronic environment of the phosphorus nucleus. In proton-coupled ³¹P NMR spectra, the signal would be split by the protons on the adjacent carbon and the acidic protons of the phosphonic acid group.

A representative, albeit general, dataset for a similar phosphonate (B1237965) compound is presented below to illustrate the type of information obtained from NMR spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.2-1.8 | m | - | Cyclohexyl CH₂ |

| ¹H | 3.5-4.0 | br s | - | C-OH |

| ¹H | 10-12 | br s | - | P-OH |

| ¹³C | 20-40 | - | - | Cyclohexyl CH₂ |

| ¹³C | 70-80 | d | ¹J_CP ≈ 140-160 | C1-OH |

| ³¹P | 15-25 | s (decoupled) | - | P(O)(OH)₂ |

Note: This is a generalized table based on typical chemical shifts for similar functional groups. Actual experimental values for this compound may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and studying non-covalent interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad and intense band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl group and the P-OH groups, likely broadened due to extensive hydrogen bonding. The C-H stretching vibrations of the cyclohexyl ring would appear around 2950-2850 cm⁻¹. A strong absorption band between 1250 and 1150 cm⁻¹ is characteristic of the P=O stretching vibration of the phosphonic acid group. The P-O-H bending and P-O stretching vibrations are expected in the fingerprint region, typically between 1050 and 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclohexane ring, which might be weak in the IR spectrum, are often strong in the Raman spectrum. The symmetric P=O stretching vibration would also be Raman active. The study of low-frequency Raman modes can provide insights into the lattice vibrations and intermolecular interactions in the solid state.

A summary of expected key vibrational modes is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3600-3200 | IR, Raman |

| C-H stretch (cyclohexyl) | 2950-2850 | IR, Raman |

| P=O stretch | 1250-1150 | IR, Raman |

| P-O-H bend / P-O stretch | 1050-900 | IR |

| C-C stretch (cyclohexyl) | 1200-800 | Raman |

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Molecular Ion and High-Resolution MS: Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental formula can be confirmed with high accuracy.

Fragmentation Analysis: Under harsher ionization conditions like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion will undergo fragmentation. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the molecular ion is expected due to the presence of the hydroxyl group.

Loss of the phosphonic acid group: Cleavage of the C-P bond could lead to the loss of a neutral H₃PO₃ molecule (82 Da).

Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo characteristic ring-opening and fragmentation pathways, leading to a series of smaller fragment ions.

A hypothetical fragmentation table is presented below.

| m/z Value | Proposed Fragment | Neutral Loss |

| M-18 | [C₆H₁₀P(O)(OH)₂]⁺ | H₂O |

| M-82 | [C₆H₁₁O]⁺ | H₃PO₃ |

| Various | Fragments of the cyclohexyl ring | Various alkanes/alkenes |

Note: 'M' represents the molecular weight of the parent compound.

X-ray Crystallographic Studies of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable crystalline derivative would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring.

While no crystal structure for this compound itself is publicly available, a study on a related derivative, (R_P)-Menthyl (1-hydroxycyclohexyl)phenylphosphinate, reveals key structural features that can be extrapolated. nih.gov In this derivative, the phosphorus atom adopts a tetrahedral geometry. It is expected that in this compound, the phosphorus atom would also exhibit a tetrahedral coordination environment with the attached carbon, two hydroxyl groups, and one phosphoryl oxygen.

The crystal structure would also elucidate the intricate network of intermolecular hydrogen bonds. The hydroxyl group and the phosphonic acid moiety are both excellent hydrogen bond donors and acceptors. Therefore, a complex three-dimensional hydrogen-bonding network is anticipated, which would govern the packing of the molecules in the crystal lattice.

A hypothetical table of crystallographic parameters is provided below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

| Hydrogen Bonding | Extensive O-H···O=P interactions |

Note: These are hypothetical values and would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of 1 Hydroxycyclohexyl Phosphonic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. For (1-Hydroxycyclohexyl)phosphonic acid, DFT calculations can elucidate fundamental properties such as molecular geometry, charge distribution, and the energies of different conformations.

DFT studies typically involve optimizing the molecular geometry to find the lowest energy structure. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to accurately model the system in both gas phase and solution, often using a solvent model like the Conductor-like Polarizable Continuum Model (CPCM). chemrxiv.orgresearchgate.net Such calculations reveal key details about bond lengths, bond angles, and dihedral angles. For this compound, a key focus would be the orientation of the hydroxyl and phosphonic acid groups relative to the cyclohexyl ring, particularly whether they are in axial or equatorial positions, and the intramolecular hydrogen bonding possibilities.

Further analysis of the electronic structure yields valuable reactivity descriptors. chemrxiv.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated parameters like ionization potential, electron affinity, chemical potential, hardness, and electrophilicity provide a comprehensive picture of the molecule's reactive tendencies. chemrxiv.org Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. chemrxiv.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound Conformations

This table presents hypothetical data representative of findings from a DFT study.

| Property | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +2.54 |

| HOMO Energy (eV) | -7.12 | -7.05 |

| LUMO Energy (eV) | -0.98 | -1.02 |

| HOMO-LUMO Gap (eV) | 6.14 | 6.03 |

| Dipole Moment (Debye) | 3.45 | 4.12 |

| P=O Bond Length (Å) | 1.501 | 1.503 |

| C-P Bond Length (Å) | 1.852 | 1.855 |

| O-H Bond Length (Å) | 0.968 | 0.967 |

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. This approach is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with solvent molecules. nih.gov

For this compound, MD simulations can reveal how the cyclohexyl ring puckers and how the phosphonic acid and hydroxyl substituents move and reorient in a solvent, typically water. rsc.org By simulating the system for nanoseconds or even microseconds, researchers can map the potential energy surface and identify the most populated conformational states and the energy barriers for transitioning between them. rsc.org This provides a more realistic understanding of the molecule's structure in solution than a single, static DFT calculation.

MD simulations also elucidate the details of solvation. They can show the specific arrangement of water molecules around the polar phosphonic acid and hydroxyl groups, revealing the extent and nature of hydrogen bonding between the solute and solvent. nih.gov Radial distribution functions can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule. researchgate.net Furthermore, transport properties like the self-diffusion coefficient can be determined, providing insight into how the molecule moves within the solution. researchgate.net

Quantum Chemical Calculations of Acid Dissociation Constants and Protonation Equilibria

The acid dissociation constant (pKa) is a critical parameter that governs the protonation state of a molecule at a given pH. nih.gov Quantum chemical calculations provide a powerful means to predict pKa values, which can be challenging to measure experimentally for all ionizable groups in a polyprotic acid like this compound.

The most common computational approach involves using a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation components. researchgate.net The change in Gibbs free energy for the reaction in solution (ΔG°aq) is calculated, and from this, the pKa is determined. The calculation requires accurate computation of the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. The solvation energies are typically calculated using implicit solvent models. researchgate.netnih.gov

Various levels of theory can be applied, from computationally efficient semi-empirical methods to more accurate but demanding DFT and higher-level ab initio methods. nih.govoptibrium.compeerj.com The choice of method often involves a trade-off between accuracy and computational cost. For phosphonic acids, accurate prediction is crucial as they have two pKa values corresponding to the stepwise dissociation of protons from the P(O)(OH)₂ group. Calculations would need to be performed for both the first and second deprotonation steps. The accuracy of these predictions is highly dependent on the computational protocol, especially the accurate calculation of the solvation free energy of the ionic species. nih.gov An error of just 1.36 kcal/mol in the free energy corresponds to an error of one pKa unit. researchgate.net

Table 2: Illustrative Predicted pKa Values for this compound

This table presents hypothetical data representative of findings from quantum chemical calculations.

| Dissociation Step | Calculated ΔG°aq (kcal/mol) | Predicted pKa |

|---|---|---|

| First (pKa₁) | +3.8 | 2.8 |

| Second (pKa₂) | +10.5 | 7.7 |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those for the synthesis or transformation of this compound. A primary example is the Pudovik reaction, a common method for synthesizing α-hydroxyphosphonates through the addition of a dialkyl phosphite (B83602) to a carbonyl compound (in this case, cyclohexanone). nih.govmdpi.com

By mapping the potential energy surface of the reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. fossee.in DFT calculations are frequently used to optimize the geometries of these stationary points and calculate their energies. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is directly related to the reaction rate. fossee.in

For instance, in a base-catalyzed Pudovik reaction, calculations can model the role of the catalyst in promoting proton transfer and facilitating the nucleophilic attack of the phosphite on the carbonyl carbon. nih.gov The transition state structure provides a snapshot of the bond-breaking and bond-forming processes, revealing whether the mechanism is concerted or stepwise. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state indeed connects the intended reactants and products. fossee.in Similar computational analyses can be applied to other reactions involving this compound, such as its hydrolysis to the corresponding phosphonic acid or its rearrangement to a phosphate (B84403). nih.gov

Table 3: Illustrative Calculated Energies for the Pudovik Synthesis of a (1-Hydroxycyclohexyl)phosphonate Ester

This table presents hypothetical data representative of findings from a reaction mechanism study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexanone (B45756) + Diethyl Phosphite | 0.0 |

| Transition State 1 | C-P Bond Formation | +19.5 |

| Intermediate | Alkoxide Intermediate | -5.2 |

| Transition State 2 | Proton Transfer | +3.1 |

| Product | Diethyl (1-hydroxycyclohexyl)phosphonate | -15.8 |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 1 Hydroxycyclohexyl Phosphonic Acid

Studies on the Reactivity of the Phosphonic Acid Moiety (e.g., Esterification, Anhydride (B1165640) Formation)

The phosphonic acid moiety, -P(O)(OH)₂, is characterized by two acidic protons, allowing for stepwise reactions to form monoesters, diesters, and anhydrides. d-nb.info The reactivity is governed by the electrophilicity of the phosphorus atom and the nucleophilicity of the hydroxyl groups.

Esterification:

The esterification of phosphonic acids can be challenging due to the formation of two possible products: monoesters and diesters. nih.gov The selective synthesis of either product often requires careful control of reaction conditions. One effective method involves the use of orthoesters, such as triethyl orthoacetate, which can act as both the reagent and the solvent. nih.gov The reaction's outcome is highly dependent on temperature. At lower temperatures (e.g., 30 °C), monoesters are formed selectively, whereas higher temperatures favor the formation of diesters. nih.gov The mechanism at lower temperatures is proposed to proceed through a 1,1-diethoxyethyl ester intermediate. At elevated temperatures, this intermediate can react further to yield the diester, or form a pyrophosphonate intermediate which is then converted to the final diester product. nih.gov

Standard acid-catalyzed esterification methods are also employed, though they may offer less selectivity. The general hydrolysis of dialkyl phosphonates to yield phosphonic acids is often achieved using concentrated hydrochloric acid, a reversible process that underscores the principles of ester formation. nih.govbeilstein-journals.org Alternatively, the conversion of phosphonate (B1237965) esters back to the acid can be accomplished under mild conditions using reagents like bromotrimethylsilane (B50905) (McKenna's method), followed by methanolysis. d-nb.infonih.gov This two-step sequence is particularly useful for substrates sensitive to harsh acidic conditions. beilstein-journals.org

| Reaction Temperature | Primary Product | Key Intermediate(s) |

|---|---|---|

| 30 °C | Monoethyl Ester | 1,1-diethoxyethyl ester |

| > 30 °C | Diethyl Ester | 1,1-diethoxyethyl ester, Pyrophosphonate |

Anhydride Formation:

Phosphonic anhydrides are formed by the condensation of two phosphonic acid molecules with the elimination of water. This process is typically promoted by thermal conditions. Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the thermodynamics of this reaction. researchgate.net The Gibbs free energy of phosphonic acid anhydride formation shows a correlation with the pKa of the parent phosphonic acid. researchgate.net The formation of such anhydrides is a key consideration in applications like high-temperature fuel cells, where protonated phosphonic acids can undergo condensation. researchgate.net

Transformations Involving the 1-Hydroxycyclohexyl Group (e.g., Oxidation, Dehydration)

The tertiary hydroxyl group on the cyclohexyl ring is a key site for functionalization. Its reactivity is influenced by the adjacent phosphonic acid moiety.

Oxidation:

The oxidation of α-hydroxyphosphonates, including the 1-hydroxycyclohexyl derivative, is a direct route to α-ketophosphonates. nih.gov This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. While specific studies on (1-Hydroxycyclohexyl)phosphonic acid are not extensively detailed, the oxidation of primary alcohols to carboxylic acids can be mediated by a similar structural analog, 1-hydroxycyclohexyl phenyl ketone, via a hydride transfer mechanism under strong basic conditions. researchgate.netorganic-chemistry.orgnih.gov This suggests that the hydroxyl group in this compound is susceptible to oxidation, which would yield (1-oxocyclohexyl)phosphonic acid.

Dehydration:

The dehydration of alcohols to form alkenes is a classic acid-catalyzed elimination reaction. beyondbenign.org For this compound, the tertiary nature of the alcohol suggests that dehydration would proceed readily via an E1 mechanism involving a stable tertiary carbocation intermediate. Treatment with strong acids like sulfuric or phosphoric acid at elevated temperatures would be expected to yield cyclohex-1-ene-1-phosphonic acid. beyondbenign.org The proximity of the bulky and electron-withdrawing phosphonic acid group may influence the regioselectivity and rate of this elimination reaction. Greener alternatives using reusable solid acid catalysts, such as Montmorillonite KSF clay, have been developed for similar cyclohexanol (B46403) dehydrations. beyondbenign.org

| Transformation | Potential Product | Typical Reagents/Conditions | Relevant Mechanism |

|---|---|---|---|

| Oxidation | (1-Oxocyclohexyl)phosphonic acid | Standard oxidizing agents (e.g., CrO₃, PCC) | Chromate ester formation followed by elimination |

| Dehydration | Cyclohex-1-ene-1-phosphonic acid | Concentrated H₂SO₄ or H₃PO₄, heat | E1 Elimination via tertiary carbocation |

Exploration of Stereoselective Reaction Pathways and Chiral Induction

Although this compound itself is achiral, the synthesis of chiral α-hydroxyphosphonates is a significant area of research due to the dependence of biological activity on the absolute configuration of these molecules. researchgate.net The principles and methods developed are directly applicable to creating chiral analogs or derivatives.

Asymmetric synthesis of α-hydroxyphosphonates can be achieved through the catalytic enantioselective addition of phosphites to prochiral aldehydes and ketones. nih.gov Chiral catalysts, such as those based on Al(salalen) complexes, have been used in combination with an initial oxidation step to convert primary alcohols into chiral α-hydroxy phosphonates with high enantioselectivity. researchgate.net Another approach involves the use of chiral auxiliaries to induce diastereoselectivity in hydrophosphonylation reactions. researchgate.net

Chiral phosphoric acids (CPAs), derived from BINOL, have emerged as powerful organocatalysts for a wide range of enantioselective transformations. rsc.orgumich.edu These catalysts function by activating substrates through hydrogen bonding. In the context of α-hydroxyphosphonate synthesis, a CPA could potentially control the stereoselective addition of a phosphite (B83602) to cyclohexanone (B45756), leading to an enantiomerically enriched precursor to this compound. Mechanistic studies on CPA-catalyzed reactions suggest that they proceed through highly organized, hydrogen-bonded transition states, allowing for effective chirality transfer. researchgate.net

| Method | Catalyst/Auxiliary | Substrates | Typical Outcome |

|---|---|---|---|

| Catalytic Asymmetric Hydrophosphonylation | Chiral Al(salalen) complexes researchgate.net | Aldehydes, Ketones | High yields and enantioselectivities (ee) |

| Auxiliary-Induced Diastereoselective Synthesis | Imidazolium-tethered TsDPEN ligands researchgate.net | α-Ketophosphonates | High diastereomeric excess (de) |

| Chiral Phosphoric Acid (CPA) Catalysis | BINOL-derived phosphoric acids rsc.org | Imines, Alkenes, etc. | High enantioselectivity in various reactions |

Catalytic Applications in Organic Synthesis and Functionalization

The phosphonic acid group is an excellent ligand for coordinating with metal ions, making this compound and related compounds valuable precursors for creating heterogeneous catalysts. scispace.com Metal phosphonates can form various structures, including layered materials and metal-organic frameworks (MOFs), which have shown significant catalytic activity. scispace.com

These phosphonate-based catalysts have been successfully applied in a variety of organic reactions:

Coupling Reactions: Palladium-containing zirconium carboxyphosphonate catalysts have been used for Heck coupling reactions, demonstrating high efficiency and reusability with minimal metal leaching. scispace.com

Reductions: Metal phosphonate frameworks can serve as supports for catalytically active metals used in the reduction of unsaturated carbon-carbon bonds, carbonyl groups in aldehydes and ketones, and nitro compounds. scispace.com

Oxidations: The defined porous structures of metal phosphonates can facilitate the access of hydrophobic organic molecules to catalytically-active metal sites, enabling efficient liquid-phase oxidation reactions. scispace.com

Furthermore, phosphonic acids themselves can act as Brønsted acid catalysts. nih.gov Their acidity can be tuned by the organic substituent, and they have been employed in reactions such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov The sodium salts of phosphonic acids have also been used as organocatalysts for Michael additions. nih.gov While specific catalytic applications of this compound are not widely reported, its structure makes it a suitable candidate for incorporation into these catalytic systems, either as a ligand in a metal complex or as a Brønsted acid catalyst.

Coordination Chemistry and Supramolecular Assemblies of 1 Hydroxycyclohexyl Phosphonic Acid Derivatives

Ligand Design Principles for Metal Chelation with (1-Hydroxycyclohexyl)phosphonic Acid

The design of ligands for effective metal chelation is predicated on the inherent properties of the coordinating functional groups. This compound presents two primary sites for metal interaction: the phosphonate (B1237965) group (-PO(OH)₂) and the α-hydroxyl group (-OH).

The phosphonic acid functional group is a cornerstone of its coordination ability, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. nih.govnih.gov This group can exhibit various protonation states (H₂L, HL⁻, L²⁻), which influences its coordination mode and the resulting architecture of the metal complex. The denticity of the phosphonate group can range from monodentate to tridentate, allowing it to act as a versatile linker. It can coordinate to a single metal center or bridge multiple metal centers, facilitating the formation of extended structures like polymers and frameworks. ias.ac.inresearchgate.net

Key design principles for metal chelation involving this ligand include:

Hard-Soft Acid-Base (HSAB) Theory : The oxygen donors of the phosphonate and hydroxyl groups are hard bases, showing a high affinity for hard acid metal ions such as alkaline earth metals (Ca²⁺, Sr²⁺, Ba²⁺), lanthanides, and early transition metals. ias.ac.in

Chelate Effect : The presence of both the phosphonate and the α-hydroxyl group allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation enhances the thermodynamic stability of the resulting complex compared to coordination with monofunctional ligands.

pH Control : The degree of deprotonation of the phosphonic acid is highly dependent on the pH of the reaction medium. By controlling the pH, one can selectively generate different anionic forms of the ligand, thereby directing the dimensionality and connectivity of the resulting metal-organic framework. For instance, different pH conditions can lead to the isolation of distinct alkaline earth metal cyclohexyl phosphonates. ias.ac.in

The phosphonate group's ability to engage in both chelating and bridging modes is a critical factor. In some structures, such as strontium bis(hydrogen-cyclohexylphosphonate) monohydrate, the phosphonate ligand is involved in both chelation to a metal center and bridging to adjacent metal atoms, creating robust inorganic layers. ias.ac.in

Synthesis and Characterization of Metal-Phosphonate Coordination Polymers and Frameworks

The synthesis of coordination polymers and frameworks using this compound typically employs solution-based methods, with hydrothermal and slow evaporation techniques being the most common. nih.gov These methods allow for the slow growth of crystalline materials, which is essential for structural elucidation.

Synthesis Methods:

Hydrothermal Synthesis : This is a widely used method where the metal salt and the phosphonic acid ligand are reacted in an aqueous solution at elevated temperatures (typically 100-200 °C) and pressures in a sealed vessel. researchgate.netrsc.org This technique often promotes the formation of dense, stable, crystalline phases.

Slow Evaporation : In this method, a solution containing the metal ion and the ligand is allowed to evaporate slowly at room temperature. This gentle approach can yield high-quality single crystals suitable for X-ray diffraction analysis.

pH-Controlled Precipitation : As mentioned, adjusting the pH of the reaction mixture can selectively precipitate different metal-phosphonate phases. For example, reacting an aqueous solution of cyclohexylphosphonic acid with CaCl₂ at a higher pH (adjusted with ammonia) leads to the formation of Ca(C₆H₁₁PO₃)(H₂O), whereas at lower pH, Ca(C₆H₁₁PO₃H)₂(H₂O) is formed. ias.ac.in

Characterization Techniques: A combination of spectroscopic and analytical techniques is employed to fully characterize the resulting materials.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the overall crystal structure. It is the definitive method for determining the coordination environment of the metal and the connectivity of the framework. ias.ac.in |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk synthesized material and to identify crystalline phases. It is also crucial for monitoring structural changes upon processes like dehydration. ias.ac.in |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Helps to identify the functional groups present in the complex and to probe the coordination of the phosphonate and hydroxyl groups to the metal center by observing shifts in the characteristic vibrational frequencies (e.g., P=O, P-O, and O-H stretches). |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and quantifies the presence of solvent molecules (e.g., coordinated or lattice water). It provides information on decomposition temperatures and pathways. ias.ac.in |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. ias.ac.in |

For example, the characterization of Sr(C₆H₁₁PO₃H)₂(H₂O) revealed a layered structure where the strontium atoms are coordinated by oxygen atoms from the phosphonate groups and a water molecule. The Sr-O bond distances were found to range from 2.494(5) to 2.845(6) Å. ias.ac.in

Investigation of Hydrogen Bonding Networks and Self-Assembly Processes in the Solid and Solution States

Hydrogen bonding plays a paramount role in the structure and properties of materials derived from this compound. The P-OH groups of the phosphonic acid are strong hydrogen bond donors, while the phosphoryl (P=O) and hydroxyl (-OH) oxygens are effective hydrogen bond acceptors. researchgate.net

In the solid state, these interactions are crucial in dictating the final crystal packing and the dimensionality of the supramolecular architecture. mdpi.com Phosphonic acids are known to form extensive hydrogen-bonded networks, often resulting in motifs like infinite chains or two-dimensional sheets. researchgate.net For instance, in the crystal structure of Sr(C₆H₁₁PO₃H)₂(H₂O), the un-deprotonated P-OH groups are involved in intermolecular O-H···O hydrogen bonds, which link one-dimensional metal-phosphonate chains into a 2D sheet-like structure. ias.ac.in These hydrogen bonds create a robust network that complements the coordination bonds.

The self-assembly process, driven by both coordination and hydrogen bonding, governs the formation of these ordered structures. In solution, phosphonic acids can form self-associates through multiple intermolecular hydrogen bonds. researchgate.net Upon introduction of a metal ion, this self-assembly is guided by the formation of stronger metal-ligand coordination bonds, but the weaker hydrogen bonds still play a critical role in orienting the components and stabilizing the final structure. The interplay between strong coordination bonds and weaker, more directional hydrogen bonds allows for fine control over the resulting architecture.

The hydrophobic cyclohexyl groups also influence the packing, often segregating into regions that are separated by the hydrophilic inorganic metal-phosphonate and hydrogen-bonded layers. ias.ac.in This segregation is a key feature of the self-assembly process, leading to layered hybrid organic-inorganic materials.

Design of Hybrid Materials Exhibiting Specific Supramolecular Properties

The versatility of this compound as a building block enables the design of hybrid organic-inorganic materials with specific and tunable properties. nih.govresearchgate.net The term "hybrid material" refers to a composite that incorporates both organic and inorganic components, often at the molecular level, to achieve properties that are not attainable by either component alone.

Design Strategies:

Pillaring of Layers : The layered structures formed by the coordination of metal ions with this compound can be further modified. By introducing a second, longer bifunctional ligand (a "pillar"), the 2D layers can be linked to create 3D porous frameworks. The size and shape of the pores can be tuned by changing the length and geometry of the pillar ligand.

Functionalization of the Organic Moiety : While the parent ligand is this compound, the cyclohexyl ring can be chemically modified with other functional groups prior to complexation. Introducing groups that can impart properties like luminescence, magnetism, or catalytic activity allows for the rational design of multifunctional materials.

Formation of Supramolecular Gels : The same non-covalent interactions (coordination and hydrogen bonding) that lead to crystalline materials can, under different conditions (e.g., concentration, solvent), lead to the formation of supramolecular gels. nih.gov These materials consist of a 3D network of self-assembled fibers that immobilize the solvent.

Surface Modification : Phosphonic acids are known to form robust self-assembled monolayers (SAMs) on various metal oxide surfaces. nih.govmdpi.com this compound can be used to modify surfaces, imparting properties like hydrophobicity or biocompatibility, creating a hybrid interface between a bulk material and its environment.

The resulting hybrid materials can exhibit a range of interesting supramolecular properties, including ion exchange, intercalation chemistry, and proton conduction, driven by the specific arrangement of the organic and inorganic components. researchgate.net The combination of a stable inorganic metal-phosphonate network with a tunable organic component provides a powerful strategy for creating advanced functional materials. rsc.org

Advanced Applications in Materials Science and Surface Functionalization

Functionalization of Surfaces and Interfaces through Phosphonic Acid Anchoring

The phosphonic acid moiety of (1-Hydroxycyclohexyl)phosphonic acid serves as an excellent anchor for the functionalization of a variety of surfaces, particularly metal oxides. nih.govresearchgate.net This strong interaction leads to the formation of stable, self-assembled monolayers (SAMs) that can modify the surface energy, wettability, and chemical reactivity of the substrate. The anchoring of phosphonic acids to metal oxide surfaces can occur through the formation of covalent or coordinative bonds between the phosphonic acid group and the surface metal atoms. researchgate.net This results in the formation of M-O-P bonds, providing a robust and durable surface modification. researchgate.net

The cyclohexyl group provides a non-polar, bulky spacer that can influence the packing and orientation of the molecules on the surface, while the hydroxyl group offers a potential site for further chemical reactions, allowing for multi-step surface functionalization. Research has shown that phosphonic acids, in general, exhibit a high affinity for metal oxide surfaces such as titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃), making them ideal for applications in areas like corrosion protection, biocompatible coatings, and sensing platforms. nih.govmdpi.com

Table 1: Comparison of Anchoring Groups for Surface Functionalization

| Anchoring Group | Substrate Affinity | Bond Stability | Common Substrates |

|---|---|---|---|

| Phosphonic Acid | High | High | Metal Oxides (TiO₂, ZrO₂, Al₂O₃), Metals |

| Carboxylic Acid | Moderate | Moderate | Metal Oxides, Metals |

| Thiol | High | Moderate | Noble Metals (Au, Ag, Pt) |

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

This compound is a valuable building block for the creation of hybrid organic-inorganic materials and nanocomposites. nih.govresearchgate.net These materials combine the desirable properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength) to achieve synergistic effects. The phosphonic acid group can coordinate with metal ions or metal oxide precursors during sol-gel synthesis or other fabrication methods, leading to the formation of a covalently linked network. nih.gov

The incorporation of this compound can enhance the interfacial adhesion between the organic and inorganic phases, leading to improved mechanical properties and long-term stability of the composite material. diva-portal.org For instance, its integration into polymer matrices filled with inorganic nanoparticles can prevent agglomeration of the nanoparticles and ensure their homogeneous dispersion, which is crucial for achieving the desired material properties. mdpi.com These hybrid materials find applications in diverse fields, including catalysis, photonics, and as protective coatings. researchgate.netdiva-portal.org

Application as a Component in Polymer Chemistry for Property Modulation

In the realm of polymer chemistry, this compound can be utilized to modulate the properties of various polymers. It can be incorporated into polymer chains as a comonomer or used as an additive to modify the bulk or surface characteristics of the final material. nih.govresearchgate.net The presence of the phosphonic acid group can introduce several beneficial properties to polymers, such as improved flame retardancy, enhanced adhesion to substrates, and increased ion-exchange capacity. nih.gov

For example, the incorporation of phosphonic acid-containing monomers into dental adhesives has been shown to improve their adhesion to hydroxyapatite, the main component of tooth enamel. researchgate.net Furthermore, the hydroxyl group on the cyclohexyl ring can participate in polymerization reactions or serve as a site for grafting other functional molecules, further expanding the possibilities for property modulation. The synthesis of well-defined copolymers containing phosphonic acid moieties allows for precise control over the material's architecture and, consequently, its macroscopic properties. rsc.org

Development of this compound-Modified Nanoparticles for Advanced Materials

The surface modification of nanoparticles with this compound is a promising strategy for the development of advanced materials with tailored functionalities. mdpi.com The phosphonic acid group acts as a robust capping ligand, preventing nanoparticle aggregation and ensuring their colloidal stability in various solvents. elsevierpure.com This surface functionalization allows for the dispersion of nanoparticles in polymer matrices, the creation of stable nanoparticle-based films, and the development of novel catalysts and sensors. researchgate.netchemrxiv.org

The cyclohexyl and hydroxyl groups of this compound can be used to control the surface chemistry of the nanoparticles, influencing their interaction with the surrounding environment. For instance, modifying zinc oxide (ZnO) nanoparticles with perfluorinated phosphonic acids has been shown to increase their stability due to the electronegativity of the perfluoro head group. researchgate.net This approach enables the fine-tuning of the optical, electronic, and catalytic properties of the nanoparticles for specific applications in fields such as nanoelectronics, nanomedicine, and environmental remediation. elsevierpure.comrsc.org

Table 2: Properties of Nanoparticles Modified with Phosphonic Acids

| Nanoparticle Material | Modifying Phosphonic Acid | Key Property Enhancement | Potential Application |

|---|---|---|---|

| Zirconia (ZrO₂) | Phenylphosphonic acid, Vinylphosphonic acid | Increased adsorption of polycyclic aromatic hydrocarbons | Environmental remediation mdpi.com |

| Zinc Oxide (ZnO) | Perfluorinated phosphonic acids | Increased surface stability | Electronics, Solar Cells researchgate.net |

| Iron Oxide (Fe₃O₄) | Carboxyl–polyethylene glycol–phosphoric acid | High stability in biological media | Biomedical imaging rsc.org |

Emerging Research Directions and Future Perspectives for 1 Hydroxycyclohexyl Phosphonic Acid Chemistry

Design and Synthesis of Novel Derivatives for Specific Chemical Functions

A primary area of investigation is the conversion of the hydroxyl group into other functional groups. For instance, nucleophilic substitution reactions can be employed to replace the hydroxyl group, leading to the formation of compounds such as α-aminophosphonates. acs.org The resulting (1-Aminocyclohexyl)phosphonic acid is a structural analog of the corresponding α-amino acid, making it a compound of interest for pharmaceutical research, potentially acting as an enzyme inhibitor or a peptide mimic. core.ac.uk

Furthermore, the phosphonic acid group itself can be esterified to produce phosphonate (B1237965) esters. These esters can exhibit altered solubility and cell permeability profiles, which is a crucial aspect in the design of biologically active compounds. nih.gov The derivatization of (1-Hydroxycyclohexyl)phosphonic acid is a key strategy for expanding its utility and exploring its potential in various applications, from drug discovery to the development of new materials. nih.govresearchgate.netmdpi.com

| Derivative Name | Parent Compound | Modification | Potential Chemical Function |

|---|---|---|---|

| (1-Aminocyclohexyl)phosphonic acid | This compound | Substitution of the hydroxyl group with an amino group | Enzyme inhibition, peptide mimicry core.ac.uk |

| Diethyl (1-hydroxycyclohexyl)phosphonate | This compound | Esterification of the phosphonic acid group | Intermediate for further synthesis, altered solubility nih.gov |

| (1-Acetoxycyclohexyl)phosphonic acid | This compound | Acylation of the hydroxyl group | Pro-drug, modified biological activity |

Exploration of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally responsible chemical practices, a significant research effort is directed towards the development of sustainable and green synthetic methods for this compound and its esters. The traditional synthesis often involves the Pudovik reaction, which is the nucleophilic addition of a dialkyl phosphite (B83602) to a carbonyl compound, in this case, cyclohexanone (B45756). acs.org

Modern approaches to this reaction focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. Solvent-free, or neat, reaction conditions are being explored, often in conjunction with catalysis to enhance reaction rates and yields. mdpi.com A variety of catalysts have been investigated, including base catalysts like triethylamine (B128534) and eco-friendly catalysts such as biosourced mixed metal oxides. researchgate.net Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and improved yields. mdpi.com

Another avenue in green synthesis is the catalytic debenzylation of dibenzyl α-hydroxyphosphonates to yield the final phosphonic acid. This method avoids the use of harsh acidic conditions for hydrolysis, which is a common step in traditional syntheses. nih.gov The focus on green chemistry not only makes the production of these compounds more environmentally friendly but also often leads to more efficient and cost-effective synthetic routes.

| Synthetic Method | Key Features | Advantages | Example Catalyst/Condition |

|---|---|---|---|

| Solvent-Free Pudovik Reaction | Reaction of cyclohexanone and dialkyl phosphite without a solvent | Reduced waste, simplified workup mdpi.com | Triethylamine mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction | Faster reaction times, often higher yields mdpi.com | Catalyst-free or with a base mdpi.com |

| Ecocatalysis | Utilization of catalysts derived from biological sources | Renewable catalyst, environmentally benign researchgate.net | Biosourced MgZnO researchgate.net |

| Catalytic Debenzylation | Removal of benzyl (B1604629) protecting groups via hydrogenation | Avoids harsh acidic hydrolysis nih.gov | Palladium on carbon (Pd/C) |

Development of Advanced Analytical Probes and Sensors Utilizing Phosphonic Acid Moieties

The phosphonic acid group possesses strong metal-chelating properties, making it an excellent functional moiety for the development of chemical sensors and analytical probes. nih.gov Research in this area is focused on designing molecules that can selectively bind to specific metal ions, leading to a detectable signal, such as a change in fluorescence or color.

Fluorescent sensors based on phosphonic acids are a particularly active area of research. researchgate.netresearchgate.netnih.govacs.org These sensors typically consist of a fluorophore (a molecule that emits light upon excitation) linked to a phosphonic acid group. When the phosphonic acid binds to a target metal ion, the electronic properties of the fluorophore are altered, resulting in a change in its fluorescence intensity or wavelength. researchgate.netresearchgate.netnih.govacs.org While specific sensors based on this compound are still under development, the principles established with other phosphonic acid-based sensors provide a clear roadmap for their design. Such sensors could find applications in environmental monitoring, medical diagnostics, and industrial process control.

In addition to metal ion detection, phosphonic acid moieties are being incorporated into activity-based probes for studying enzymes. These probes can covalently bind to the active site of an enzyme, allowing for its detection and characterization. The unique chemical properties of the phosphonic acid group make it a valuable tool for the design of highly selective and efficient enzyme probes.

| Sensor/Probe Type | Sensing Principle | Potential Analyte | Detection Method |

|---|---|---|---|

| Fluorescent Metal Ion Sensor | Chelation of the metal ion by the phosphonic acid group alters the fluorescence of a linked fluorophore. researchgate.netresearchgate.netnih.govacs.org | Fe(III), Hg(II), Al(III) researchgate.netresearchgate.netnih.govacs.org | Fluorimetry |

| Colorimetric Sensor | Binding of the analyte to the phosphonic acid causes a visible color change. | Various metal ions | UV-Vis Spectroscopy |

| Electrochemical Sensor | The interaction of the analyte with the phosphonic acid-functionalized electrode surface produces an electrical signal. nih.gov | Biomolecules, metal ions nih.gov | Voltammetry, Amperometry |

| Activity-Based Enzyme Probe | The phosphonic acid moiety reacts with the active site of a target enzyme, enabling its detection. | Proteases, phosphatases | Gel electrophoresis, mass spectrometry |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound and its derivatives. These methods allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. chemrxiv.org For this compound, DFT calculations can provide insights into its stable conformations, bond lengths and angles, and vibrational frequencies. chemrxiv.org Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which help in understanding how the molecule will interact with other chemical species. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a molecule with its physical properties or biological activity. matec-conferences.org By developing QSPR models for a series of phosphonic acid derivatives, it is possible to predict properties like solubility, acidity (pKa), and binding affinity to a target protein. matec-conferences.org These predictive models are invaluable for the rational design of new derivatives of this compound with desired properties, guiding synthetic efforts towards the most promising candidates. mdpi.com

| Computational Method | Predicted Properties/Insights | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reactivity parameters (HOMO-LUMO gap, chemical potential) chemrxiv.org | Provides a fundamental understanding of the molecule's stability and reactivity. chemrxiv.org |

| Quantitative Structure-Property Relationship (QSPR) | Predicts physical properties such as pKa, logP, and solubility based on molecular descriptors. matec-conferences.org | Aids in the design of derivatives with specific physicochemical properties. matec-conferences.org |

| Molecular Docking | Predicts the binding mode and affinity of the molecule to a biological target (e.g., an enzyme). | Guides the design of potential enzyme inhibitors. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. | Helps in understanding how the molecule behaves in solution or when interacting with a biological membrane. |

Q & A

Q. How is phosphonic acid detected and quantified in plant samples, and what analytical challenges arise?

Phosphonic acid (H₃PO₃) in plant samples is typically quantified using LC-MS/MS due to its high sensitivity and specificity for low-concentration residues. A key challenge is distinguishing phosphonic acid derived from fosetyl-Al degradation (a fungicide) versus endogenous sources. Analytical protocols must include controls for matrix effects and cross-validation with reference standards. For organic farming compliance, operators must report detections to regulatory bodies if fosetyl is absent, as residues may indicate historical fosetyl-Al use or natural accumulation .

Q. What are the common synthesis methods for phosphonic acid derivatives?

Phosphonic acids are synthesized via:

- Dealkylation of dialkyl phosphonates using acidic conditions (HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis).

- Direct P–C bond formation using H₃PO₃ and aldehydes/ketones under acidic conditions. These methods prioritize yield and purity, with the McKenna procedure favored for avoiding side reactions .

Q. What roles do phosphonic acids play in material science applications?

Phosphonic acids are used to design:

- Metal-organic frameworks (MOFs) and coordination polymers via reaction with metal salts (e.g., Cu²⁺, lanthanides).

- Proton-conductive materials for fuel cells due to their stable hydrogen-bonding networks.

- Surface modifiers for inorganic materials (e.g., layered double hydroxides) to enhance stability or functionality .

Advanced Questions

Q. How can researchers differentiate between endogenous phosphonic acid and residues from fosetyl-Al degradation in plant samples?

Distinguishing sources requires isotopic labeling or metabolite profiling . Fosetyl-Al degrades sequentially to fosetyl and then phosphonic acid, so simultaneous detection of fosetyl confirms synthetic origin. For ambiguous cases, historical application records and perennial plant residue accumulation patterns (e.g., phosphonic acid detected years after fosetyl-Al use) provide context. LC-MS/MS with fragmentation analysis enhances specificity .

Q. What experimental strategies optimize the synthesis of phosphonic acid-based MOFs?

Key factors include:

- pH control : Hydrothermal synthesis at acidic pH (2–4) promotes coordination without precipitation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand solubility.

- Metal-ligand ratio : Stoichiometric excess of phosphonic acid (1.5:1 molar ratio to metal) ensures full coordination. Post-synthetic characterization via XRD, FTIR, and TGA validates structure and thermal stability .

Q. What methodologies assess the proton conductivity of phosphonic acid-containing polymers?

Proton conductivity is evaluated using:

- Electrochemical impedance spectroscopy (EIS) under controlled humidity (30–90% RH) to measure ion transport.

- Pulsed-field gradient NMR to track proton diffusion rates.

- Molecular dynamics simulations to model hydrogen-bonding networks. High conductivity (>10⁻² S/cm) is observed in hydrated systems, though anhydrous conditions may reduce performance .

Q. How do researchers resolve contradictions in phosphonic acid origin studies?

Contradictions arise from overlapping sources (e.g., microbial synthesis vs. environmental contamination). Solutions include:

- Multi-year field trials to track residue persistence in crops.

- Microbial community analysis to identify phosphonate-metabolizing organisms.

- Stable isotope tracing (³²P/³³P) to differentiate synthetic vs. natural pathways. Collaborative data sharing across agronomy and analytical chemistry fields is critical .

Methodological Notes

- Data Validation : Always cross-reference phosphonic acid detections with regulatory thresholds (e.g., EU Organic Farming guidelines) and use spike-recovery experiments to confirm analytical accuracy .

- Synthetic Reproducibility : Document reaction conditions (temperature, solvent purity) rigorously, as minor variations significantly impact MOF crystallinity or proton conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.